molecular formula C18H17N3O B5860511 8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No. B5860511
M. Wt: 291.3 g/mol
InChI Key: COAMUOSTBBHBBT-UHFFFAOYSA-N
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Description

8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, also known as DMPPQ, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMPPQ belongs to the class of pyrazoloquinazoline derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Environment-Friendly Synthesis: Das et al. (2022) describe an environment-friendly and regioselective synthetic strategy for derivatives of pyrazolo[1,5-a]quinazolinone, including the synthesis of 8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. This method is notable for its high yields and short reaction times (Das, Marpna, & Vishwakarma, 2022).
  • Regioselective Multicomponent Reaction: Sadek et al. (2012) achieved regioselective synthesis of 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones through a multicomponent reaction involving 5-aminopyrazole derivatives and cyclic 1,3-dicarbonyl compounds (Sadek et al., 2012).

Applications in Material Science

  • Printing of Synthetic Fabrics: Elgemeie et al. (2015) explored the application of pyrazoloquinazolinone derivatives in the printing of synthetic fabrics, demonstrating the utility of these compounds in the textile industry (Elgemeie et al., 2015).

Biological Activities

  • Antiproliferative Agents and Kinase Inhibitors: Mohareb et al. (2017) synthesized pyrazolo[5,1-b]quinazoline derivatives, including 8,8-dimethyl-3-phenyl derivatives, and evaluated them for antiproliferative activities and kinase inhibition. This research highlights the potential of these compounds in cancer therapy (Mohareb, Abdo, & Wardakhan, 2017).
  • Antimicrobial Activities: Sojitra et al. (2016) synthesized benzenesulfonamide derivatives of quinazolinones and evaluated their antimicrobial activities, indicating the potential of these compounds in antimicrobial applications (Sojitra et al., 2016).
  • Antiviral Activities Against Respiratory Viruses: Selvam et al. (2007) synthesized quinazolin-4(3H)-ones and screened them for antiviral activity against various respiratory viruses, highlighting their potential as antiviral agents (Selvam et al., 2007).

Environmental Applications

  • Adsorption of Uranium: Hussein et al. (2018) utilized rice straw impregnated with a derivative of this compound for uranium recovery from sulfate leach liquor, showcasing its potential in environmental remediation (Hussein, Swafy, & Ebian, 2018).

properties

IUPAC Name

8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-18(2)8-15-14(16(22)9-18)10-19-17-13(11-20-21(15)17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMUOSTBBHBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=C(C=NN23)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 3
8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 4
8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 5
8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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